molecular formula C15H9N3O2 B2560179 N-{3-cyanofuro[3,2-b]pyridin-2-yl}benzamide CAS No. 672925-57-4

N-{3-cyanofuro[3,2-b]pyridin-2-yl}benzamide

Cat. No.: B2560179
CAS No.: 672925-57-4
M. Wt: 263.256
InChI Key: DZCJCWQZGSWBCT-UHFFFAOYSA-N
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Description

N-{3-cyanofuro[3,2-b]pyridin-2-yl}benzamide is an organic compound with the molecular formula C15H9N3O2. It is a heterocyclic compound that contains a furo[3,2-b]pyridine core, which is fused with a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-cyanofuro[3,2-b]pyridin-2-yl}benzamide typically involves the reaction of 2-aminopyridine with trans-β-nitrostyrene in the presence of a bimetallic metal-organic framework catalyst, such as Fe2Ni-BDC. The reaction is carried out in dichloromethane at 80°C for 24 hours, yielding the desired product with an isolated yield of 82% . The catalyst can be reused multiple times without significant loss of activity, making this method efficient and sustainable.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the use of metal-organic frameworks as catalysts suggests that scalable and environmentally friendly processes could be developed. The robustness and recyclability of these catalysts make them suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{3-cyanofuro[3,2-b]pyridin-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile group.

    Substitution: The benzamide moiety can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Electrophilic or nucleophilic reagents can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{3-cyanofuro[3,2-b]pyridin-2-yl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-cyanofuro[3,2-b]pyridin-2-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. This inhibition can disrupt critical pathways in cancer cells, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-cyanofuro[3,2-b]pyridin-2-yl}benzamide is unique due to its fused heterocyclic structure, which imparts distinct electronic and steric properties. These characteristics make it a valuable compound for developing new materials and studying complex biological interactions.

Properties

IUPAC Name

N-(3-cyanofuro[3,2-b]pyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O2/c16-9-11-13-12(7-4-8-17-13)20-15(11)18-14(19)10-5-2-1-3-6-10/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCJCWQZGSWBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C3=C(O2)C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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